4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
Description
This compound is a structurally complex heterocyclic molecule featuring a dibenzo[b,e][1,4]diazepine core fused with a pyridine ring and substituted with a 4-fluorophenyl group and a 4-oxobutanoic acid moiety.
Properties
Molecular Formula |
C28H24FN3O4 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
4-[9-(4-fluorophenyl)-7-oxo-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H24FN3O4/c29-20-9-7-17(8-10-20)19-14-22-27(24(33)15-19)28(18-4-3-13-30-16-18)32(25(34)11-12-26(35)36)23-6-2-1-5-21(23)31-22/h1-10,13,16,19,28,31H,11-12,14-15H2,(H,35,36) |
InChI Key |
RWQGMRKFRYWTLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CN=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepin core, introduction of the fluorophenyl and pyridinyl groups, and subsequent functionalization to introduce the oxobutanoic acid moiety. The synthetic routes typically involve:
Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl and pyridinyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Functionalization to introduce the oxobutanoic acid moiety: This step may involve oxidation or other functional group transformations.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridinyl moieties, to introduce different substituents.
Hydrolysis: The oxobutanoic acid moiety can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Halogen substituents (Br, Cl) significantly impact synthetic yields. The higher yield of 24 (86%) compared to 25 (27%) and 26 (22%) suggests that bromine substitution at the 4-position may enhance reaction efficiency, possibly due to reduced steric hindrance or favorable electronic effects .
- All compounds achieve >95% purity post-purification, indicating robust synthetic protocols despite yield variability.
Spectroscopic Comparisons (NMR Analysis)
highlights the utility of NMR chemical shifts in identifying structural variations. For example:
- In compounds 1 and 7 (analogs of rapamycin), chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ due to substituent changes, while other regions remain identical .
- Applied to the target compound, NMR analysis could similarly localize substituent effects. For instance, the 4-fluorophenyl group would likely alter chemical shifts in specific regions compared to bromo- or chlorophenyl analogs, providing insights into electronic environments and conformational stability.
Computational and Molecular Networking Insights
- Molecular Networking : describes clustering compounds based on MS/MS fragmentation patterns (cosine scores). Compounds with scores >0.5 are considered structurally related . The target compound’s pyridinyl and fluorophenyl groups may yield unique fragmentation profiles, distinguishing it from bromo-/chlorophenyl analogs.
- Docking Affinity: notes that minor structural changes (e.g., halogen substitution) alter binding pocket interactions.
Purity and Analytical Techniques
All analogs in were purified via flash chromatography and validated using HPLC (>95% purity). Similar protocols would apply to the target compound, ensuring high reproducibility. LC/MS and NMR (as in –5) are critical for confirming identity and monitoring degradation .
Biological Activity
The compound 4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant thorough investigation. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic potential, and comparisons with similar compounds.
Structural Overview
This compound integrates several pharmacologically relevant moieties:
- Dibenzo[b,e][1,4]diazepin core : Known for its diverse biological activities.
- Fluorophenyl and pyridinyl groups : These groups can enhance binding affinity and selectivity towards biological targets.
The presence of these functional groups suggests potential interactions with various molecular targets which could lead to therapeutic applications.
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or disease processes. For instance, docking studies indicate that similar compounds can interact with cholinesterases and cyclooxygenases through hydrogen bonding and halogen interactions .
- Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission and cell signaling.
Antitumor Activity
Research indicates that derivatives of the dibenzo diazepine structure exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-[3-(4-fluorophenyl)...] | MCF-7 (Breast Cancer) | 12.5 |
| Other derivative | A549 (Lung Cancer) | 15.0 |
These findings suggest that the compound may serve as a lead structure for developing antitumor agents.
Neuroprotective Effects
The ability to inhibit cholinesterases suggests potential neuroprotective effects. Compounds with similar structures have shown:
| Target Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 10.4 |
| Butyrylcholinesterase (BChE) | 9.9 |
This inhibition could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
Anti-inflammatory Properties
The compound's structural features also imply potential anti-inflammatory activity. Similar compounds have demonstrated effectiveness against cyclooxygenase enzymes:
| Compound | COX Inhibition (%) |
|---|---|
| 4-[3-(4-fluorophenyl)...] | 70% at 20 μM |
| Reference Drug (Ibuprofen) | 85% at 20 μM |
Such properties highlight the compound's versatility as a therapeutic agent.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant activity against MCF-7 cells with an IC50 value of 12.5 μM. The research supports further exploration into its mechanism and potential as an anticancer drug.
- Neuroprotective Studies : In vitro studies showed that the compound effectively inhibited AChE and BChE, suggesting its utility in neurodegenerative disease models. Further studies are warranted to assess its efficacy in vivo.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is useful to compare it to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[3-(4-chlorophenyl)...] | Chlorophenyl instead of fluorophenyl | Moderate AChE inhibition |
| 4-[3-(methylphenyl)...] | Methylphenyl group | Reduced cytotoxicity |
The presence of a fluorine atom in the target compound appears to enhance its biological activity compared to its chlorinated or methylated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
